molecular formula C10H18OS B1590353 (1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol CAS No. 71242-58-5

(1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol

Cat. No. B1590353
CAS RN: 71242-58-5
M. Wt: 186.32 g/mol
InChI Key: PYQMNINTTPIRIT-UHFFFAOYSA-N
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Description

(1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol, commonly referred to as (1S)-1-methyl-7,7-dimethylbicyclo[2.2.1]heptan-2-ol, is an organic compound with a wide range of applications in scientific research and laboratory experiments. It is a colorless liquid with a sweet, aromatic odor and a boiling point of 94°C. (1S)-1-methyl-7,7-dimethylbicyclo[2.2.1]heptan-2-ol has been used in the synthesis of various compounds, such as chiral alcohols, amines, and thiols. It has also been used in the synthesis of novel drugs and pharmaceuticals, as well as in the study of various biochemical and physiological processes.

Scientific Research Applications

Stereochemistry and Synthesis

  • Nametkin Shift and Stereochemistry : Research on compounds related to "(1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol" has explored stereochemical outcomes such as in the Nametkin shift, where the migration of groups within bicyclic structures is studied. For instance, the study of camphene-1-carboxylic acid reveals insights into stereochemical preferences in bicyclic compounds, which could be relevant for understanding or synthesizing related compounds (Cameron et al., 1994).
  • Sensory Properties of Stereoisomers : The synthesis and separation of stereochemically distinct isomers of bicyclic compounds have shown significant implications for sensory science, as demonstrated by the configurations and sensory properties of stereochemically varied oxathianes derived from bicyclic compounds (Riegel et al., 2022).
  • Synthesis of Chiral Auxiliaries : The stereoselective preparation of diastereomerically pure bicyclic carboxylic acids from ketopinic acid showcases the potential of bicyclic compounds as chiral auxiliaries in synthetic chemistry (Ishizuka et al., 1990).

Structural Analyses and Applications

  • Structural Determination : Studies like the low-temperature structure analysis of nopinone provide detailed insights into the crystalline structures of bicyclic compounds, which are essential for understanding their chemical behavior and potential applications (Palin et al., 2008).
  • Mercaptothiazolinyl Functionalized Receptors : The synthesis of mercaptothiazolinyl functionalized hexapodal and tripodal receptors on a benzene platform demonstrates the potential of bicyclic compounds in creating complex structures such as metallocages, which could have implications in molecular recognition and catalysis (Ahamed et al., 2011).

properties

IUPAC Name

(1S)-7,7-dimethyl-1-(sulfanylmethyl)bicyclo[2.2.1]heptan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18OS/c1-9(2)7-3-4-10(9,6-12)8(11)5-7/h7-8,11-12H,3-6H2,1-2H3/t7?,8?,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYQMNINTTPIRIT-SFVIPPHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(C2)O)CS)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2CC[C@]1(C(C2)O)CS)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70541394
Record name (1S)-7,7-Dimethyl-1-(sulfanylmethyl)bicyclo[2.2.1]heptan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70541394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol

CAS RN

71242-59-6
Record name (1S)-7,7-Dimethyl-1-(sulfanylmethyl)bicyclo[2.2.1]heptan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70541394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol
Reactant of Route 2
(1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol
Reactant of Route 3
(1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol
Reactant of Route 4
(1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol
Reactant of Route 5
(1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol
Reactant of Route 6
(1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol

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